5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one
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Overview
Description
5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chloro-dimethylamino-benzylidene moiety, and an ethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one typically involves the condensation of 2-chloro-4-dimethylaminobenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives with different substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives with altered substituents.
Substitution: Compounds with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Chloro-4-(dimethylamino)benzylidene]hydrazinecarbothioamide
- N’-[2-Chloro-4-(dimethylamino)benzylidene]isonicotinohydrazide
- 4-[2-chloro-4-(dimethylamino)benzylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
Uniqueness
5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H15ClN2OS2 |
---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
(5E)-5-[[2-chloro-4-(dimethylamino)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15ClN2OS2/c1-4-17-13(18)12(20-14(17)19)7-9-5-6-10(16(2)3)8-11(9)15/h5-8H,4H2,1-3H3/b12-7+ |
InChI Key |
WUHWXGWTLMWBDW-KPKJPENVSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=C(C=C2)N(C)C)Cl)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=C(C=C2)N(C)C)Cl)SC1=S |
Origin of Product |
United States |
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